4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol
Overview
Description
4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyrrolo[2,3-c]pyridine core structure with a bromine atom at the 4-position and a phenyl group at the 2-position. It has garnered significant interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-c]pyridine core. For example, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions can yield the desired core structure.
Phenyl Substitution: The phenyl group can be introduced at the 2-position through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the brominated pyrrolo[2,3-c]pyridine and phenylboronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the bromine atom.
Scientific Research Applications
4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biological Research: It is used as a probe to study biological pathways and mechanisms, particularly those involving signal transduction and cellular processes.
Chemical Biology: The compound serves as a tool for chemical biology studies, enabling the investigation of protein-ligand interactions and cellular responses.
Industrial Applications: It is explored for its potential use in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with receptors on the cell surface, triggering downstream signaling pathways that lead to various cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A structurally related compound with a bromine atom at the 4-position of a pyrazole ring.
4-Bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: Another related compound with a similar pyrrolo[2,3-b]pyridine core structure but different substituents.
Uniqueness
4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the phenyl group contributes to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-bromo-1-hydroxy-2-phenylpyrrolo[2,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-11-7-15-8-13-10(11)6-12(16(13)17)9-4-2-1-3-5-9/h1-8,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHKDMAFYPSFSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=NC=C3N2O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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